1H-Benzimidazole-4-methanol,2-methyl-(9CI)

Description

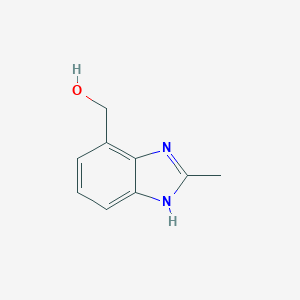

Structure

2D Structure

Properties

IUPAC Name |

(2-methyl-1H-benzimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-10-8-4-2-3-7(5-12)9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKMBXFQSACNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601788 | |

| Record name | (2-Methyl-1H-benzimidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115577-32-7 | |

| Record name | (2-Methyl-1H-benzimidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Chemical Properties of 2-Methyl-1H-benzimidazole-4-methanol

Disclaimer: Following a comprehensive literature and database search, no specific experimental data was found for the chemical properties, experimental protocols, or biological activities of 1H-Benzimidazole-4-methanol, 2-methyl- . The information presented herein pertains to the closely related and structurally similar compound, 2-methyl-1H-benzimidazole , and is provided as a reference for researchers, scientists, and drug development professionals. All data and methodologies should be considered in the context of this related compound.

Physicochemical Properties of 2-Methyl-1H-benzimidazole

The following table summarizes the known quantitative data for 2-methyl-1H-benzimidazole.

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₈N₂ | - | [1] |

| Molecular Weight | 132.16 | g/mol | [1] |

| Melting Point (Tfus) | 175-177 | °C | [2] |

| logP (Octanol/Water Partition Coefficient) | 1.389 | - | Cheméo |

| Water Solubility (log10WS) | -1.96 | mol/L | Cheméo |

| Enthalpy of Fusion (ΔfusH) | 20.49 | kJ/mol | Cheméo |

| McGowan's Characteristic Volume (McVol) | 104.620 | ml/mol | Cheméo |

Spectroscopic Data for 2-Methyl-1H-benzimidazole

Spectroscopic data is crucial for the structural elucidation and characterization of benzimidazole derivatives.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of hydrogen atoms in the molecule.

-

¹H NMR (400 MHz, CDCl₃): δ 7.52 (m, 2H), 7.20 (m, 2H), 2.62 (s, 3H, CH₃)[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

-

IR (KBr, cm⁻¹): 3400 (N-H), 2960 (C-H), 1650 (N-H), 1600 (C=C of aromatic ring), 1280 (C-N of imidazole ring), 1100 (C-N), 800 (aromatic ring)[2]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and analysis of 2-methyl-1H-benzimidazole. These protocols can serve as a foundational methodology for the synthesis of other benzimidazole derivatives.

Synthesis of 2-Methyl-1H-benzimidazole

A common method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid.[2]

Materials:

-

o-Phenylenediamine

-

Glacial acetic acid

-

Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve an appropriate amount of o-phenylenediamine in dimethylformamide.

-

Add glacial acetic acid to the solution.

-

Reflux the mixture at 90°C - 100°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Neutralize any residual acid by adding sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography.[2]

Caption: General workflow for the synthesis of 2-Methyl-1H-benzimidazole.

Biological Activity

While no specific biological activity has been reported for 1H-benzimidazole-4-methanol, 2-methyl-, the parent compound, 2-methyl-1H-benzimidazole, has been evaluated for several biological activities.

Antioxidant Activity

2-Methyl-1H-benzimidazole has demonstrated moderate antioxidant activity.[2]

Cytotoxic Activity

The compound has also shown prominent cytotoxic activities.[2]

Antimicrobial Activity

Weak antimicrobial activity has been reported for 2-methyl-1H-benzimidazole.[2]

Signaling Pathways

Due to the lack of specific biological data for 1H-benzimidazole-4-methanol, 2-methyl-, no signaling pathway diagrams can be provided at this time. Research into the biological effects of this specific compound is required to elucidate its mechanism of action and potential involvement in cellular signaling.

Conclusion

This technical guide provides a summary of the available chemical and biological information for 2-methyl-1H-benzimidazole as a surrogate for the requested compound, 1H-benzimidazole-4-methanol, 2-methyl-, for which no data is currently available. The provided experimental protocols offer a starting point for the synthesis and characterization of this and other related benzimidazole derivatives. Further research is necessary to determine the specific properties and potential applications of 1H-benzimidazole-4-methanol, 2-methyl-.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1H-benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary for 2-Methyl-1H-benzimidazole

The following tables summarize the key spectroscopic data for 2-methyl-1H-benzimidazole, a core structure for the target compound. This data is essential for understanding the fundamental spectroscopic properties of this class of molecules.

Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-1H-benzimidazole

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 7.55 | dd | 2H (aromatic) | CDCl₃ |

| 7.22 | m | 2H (aromatic) | CDCl₃ |

| 2.64 | s | 3H (CH₃) | CDCl₃ |

| 12.28 | s | 1H (NH) | DMSO-d₆ |

| 8.01 | s | 1H (C2H) | DMSO-d₆ |

| 7.44 | d | 1H (C7H) | DMSO-d₆ |

| 7.34 | s | 1H (C4H) | DMSO-d₆ |

| 6.98 | d | 1H (C6H) | DMSO-d₆ |

| 2.39 | s | 3H (CH₃) | DMSO-d₆ |

Table 2: ¹³C NMR Spectroscopic Data for 2-Methyl-1H-benzimidazole

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 151.7 | C2 | CDCl₃ |

| 138.3 | C7a | CDCl₃ |

| 136.7 | C3a | CDCl₃ |

| 124.4 | C5 | CDCl₃ |

| 114.5 | C4/C7 | CDCl₃ |

| 14.9 | CH₃ | CDCl₃ |

| 141.49 | C-Ar | DMSO-d₆ |

| 130.75 | C-Ar | DMSO-d₆ |

| 123.08 | C-Ar | DMSO-d₆ |

| 114.83 | C-Ar | DMSO-d₆ |

| 21.17 | CH₃ | DMSO-d₆ |

Table 3: Mass Spectrometry Data for 2-Methyl-1H-benzimidazole

| m/z | Interpretation |

| 132 | [M]⁺ |

| 131 | [M-H]⁺ |

| 104 | |

| 91 | |

| 78 | |

| 77 | |

| 63 |

Table 4: Infrared (IR) Spectroscopy Data for 2-Methyl-1H-benzimidazole

| Wavenumber (cm⁻¹) | Assignment |

| 3112-3192 | N-H stretch |

| ~3000 | C-H aromatic stretch |

| 1623 | C=N stretch |

| 1442 | C=C aromatic stretch |

| 1273 | C-N stretch |

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for 2-Methyl-1H-benzimidazole

| Wavelength (λmax) | Solvent |

| 243 nm, 273 nm, 279 nm | Ethanol |

| 272-287 nm | Various Solvents |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for benzimidazole derivatives and can be adapted for the specific analysis of 2-methyl-1H-benzimidazole-4-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Instrumentation: A Bruker DPX-400 FT NMR spectrometer or a similar instrument operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is typically used[1].

Sample Preparation:

-

Dissolve 5-10 mg of the benzimidazole derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire spectra at room temperature. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45-90°, and a longer relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study fragmentation patterns for structural elucidation.

Instrumentation: An Agilent 7890A GC system equipped with an Agilent 5975C inert XL Mass Selective Detector (EI) or a TOF mass spectrometer for high-resolution mass spectrometry (HRMS) can be utilized.

Sample Preparation:

-

For GC-MS, dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

For direct infusion ESI-MS, prepare a dilute solution of the sample in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% formic acid).

Data Acquisition:

-

Electron Ionization (EI): Typically performed at 70 eV. The sample is introduced via a direct insertion probe or a GC inlet.

-

Electrospray Ionization (ESI): The sample solution is infused into the ion source at a flow rate of 5-20 µL/min. Spectra are acquired in positive ion mode.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Perkin-Elmer 337 Spectrophotometer or a similar FT-IR spectrometer.

Sample Preparation:

-

Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a thin transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Acquire multiple scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

Data Acquisition:

-

Scan the spectrum over a wavelength range of approximately 200-800 nm.

-

Record the wavelengths of maximum absorbance (λmax).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel benzimidazole derivative like 2-methyl-1H-benzimidazole-4-methanol.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a solid foundation for the spectroscopic analysis of 2-methyl-1H-benzimidazole-4-methanol and related derivatives. By following the detailed protocols and utilizing the reference data, researchers can effectively characterize novel compounds in their drug discovery and development endeavors.

References

Biological Activity of 2-Methylbenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 2-methylbenzimidazole derivatives. The unique structural scaffold of benzimidazole, and specifically the 2-methyl substituted derivatives, has been a focal point in medicinal chemistry due to its versatile pharmacological profile. These compounds have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and antiviral properties, making them promising candidates for further drug development.[1][2][3][4] This document summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes synthetic pathways and mechanisms of action.

Synthesis of 2-Methylbenzimidazole Derivatives

The synthesis of 2-methylbenzimidazole derivatives typically involves the condensation of o-phenylenediamine with acetic acid or its derivatives.[5][6] A common and efficient method is the Phillips-Ladenburg reaction, which involves heating o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid.[4][7][8] Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]

- 5. banglajol.info [banglajol.info]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of 1H-Benzimidazole-4-methanol, 2-methyl- (Letrozole)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzimidazole-4-methanol, 2-methyl-, with the CAS number 112809-51-5, is a potent and selective non-steroidal aromatase inhibitor, widely known by its non-proprietary name, Letrozole.[1] It is a third-generation aromatase inhibitor that has been a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Letrozole's therapeutic effect is primarily attributed to its specific and reversible inhibition of aromatase, a key enzyme in estrogen biosynthesis.[1] This guide provides a comprehensive overview of the therapeutic targets of Letrozole, its mechanism of action, quantitative data on its activity, and relevant experimental methodologies.

Primary Therapeutic Target: Aromatase (CYP19A1)

The principal therapeutic target of Letrozole is aromatase, a cytochrome P-450 enzyme responsible for the final step of estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[1][2] In postmenopausal women, the primary source of estrogen is the aromatization of adrenal androgens in peripheral tissues such as adipose tissue.[1][3] By inhibiting aromatase, Letrozole effectively suppresses estrogen production, thereby depriving hormone-dependent breast cancer cells of the estrogen they need to grow.[1][2]

Letrozole acts as a competitive inhibitor, binding to the heme of the cytochrome P450 subunit of the aromatase enzyme.[1] This action is reversible and highly selective, with no significant impact on the synthesis of adrenal mineralocorticoids or glucocorticoids.[1][4]

Quantitative Data on Aromatase Inhibition

The potency of Letrozole as an aromatase inhibitor has been quantified in various studies. The following table summarizes the reported IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Cell Line/System | IC50 Value | Reference |

| Aromatase (general) | 11.5 nM | [1] |

| Dexamethasone-treated fibroblasts | 140 pM | [4] |

| MCF-7Ca cells | 350 pM | [4] |

| JEG-3 cells | 450 pM | [4] |

Signaling Pathway of Letrozole's Action

The mechanism of action of Letrozole involves the disruption of the estrogen biosynthesis pathway, which in turn affects estrogen signaling in hormone receptor-positive cancer cells. The following diagram illustrates this pathway.

Figure 1: Mechanism of action of Letrozole in inhibiting estrogen-dependent tumor growth.

Potential Secondary and Off-Target Effects

While aromatase is the primary target, research has suggested other potential biological effects of Letrozole:

-

Interaction with IGF-1R Inhibitors: Studies have shown that Letrozole can act synergistically with IGF-1R (Insulin-like Growth Factor 1 Receptor) inhibitors to induce apoptosis and cause tumor regression.[4] This suggests a potential interplay between estrogen signaling and the IGF-1R pathway.

-

Bone Metabolism: One study indicated that Letrozole can reduce the multinucleation of immature osteoclasts and subsequent bone resorption in vitro, without affecting the viability, proliferation, or migration of bone marrow-derived macrophages.[1] However, long-term use in patients is associated with a risk of osteoporosis due to hypoestrogenism.[1]

Experimental Protocols

Detailed experimental protocols for assessing the activity of aromatase inhibitors like Letrozole are crucial for research and development. Below is a generalized protocol for an in-vitro aromatase inhibition assay.

In-Vitro Aromatase Inhibition Assay (Generalized Protocol)

1. Objective: To determine the in-vitro potency of a test compound (e.g., Letrozole) to inhibit the aromatase enzyme.

2. Materials:

- Human placental microsomes (as a source of aromatase)

- [1β-³H]-Androst-4-ene-3,17-dione (as a substrate)

- NADPH (as a cofactor)

- Test compound (Letrozole) and control inhibitors

- Phosphate buffer

- Scintillation cocktail and vials

- Microplate reader

3. Procedure:

- Prepare a reaction mixture containing phosphate buffer, NADPH, and human placental microsomes.

- Add varying concentrations of the test compound (Letrozole) to the reaction mixture.

- Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androst-4-ene-3,17-dione.

- Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

- Terminate the reaction by adding a stop solution (e.g., chloroform).

- Extract the released ³H₂O, which is a product of the aromatase reaction.

- Measure the radioactivity of the aqueous phase using a liquid scintillation counter.

- Calculate the percentage of aromatase inhibition for each concentration of the test compound.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for this experimental protocol.

Figure 2: Generalized workflow for an in-vitro aromatase inhibition assay.

Broader Context of Benzimidazole Derivatives

It is noteworthy that the benzimidazole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties.[5][6][7] While Letrozole's primary and well-established role is as an aromatase inhibitor, the broader pharmacological potential of the benzimidazole core suggests that further research into its other potential biological interactions could be a fruitful area of investigation.

1H-Benzimidazole-4-methanol, 2-methyl- (Letrozole) is a highly potent and selective aromatase inhibitor, with aromatase being its definitive therapeutic target for the treatment of hormone receptor-positive breast cancer. Its mechanism of action is well-characterized, and its inhibitory potency has been quantitatively established. While its clinical application is focused on oncology, preliminary findings on its effects on bone metabolism and synergistic activity with other targeted therapies suggest avenues for further research. The established experimental protocols for assessing aromatase inhibition provide a solid foundation for the continued investigation of this compound and the development of new therapeutic strategies.

References

- 1. medkoo.com [medkoo.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. CAS # 112809-51-5, Letrozole, 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)bisbenzonitrile - chemBlink [chemblink.com]

- 4. Aromatase Inhibitor II, Letrozole - CAS 112809-51-5 - Calbiochem | 182541 [merckmillipore.com]

- 5. banglajol.info [banglajol.info]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1H-Benzimidazole-4-methanol, 2-methyl- (9CI)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility and stability of the heterocyclic compound 1H-Benzimidazole-4-methanol, 2-methyl- (CAS No. 106429-52-1). A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in experimental data for this specific molecule. This document transparently reports this lack of specific data and, to provide a valuable resource for researchers, presents key physicochemical data for the closely related and well-characterized isomer, 2-methyl-1H-benzimidazole (CAS No. 615-15-6). Furthermore, this guide furnishes detailed, generalized experimental protocols for determining aqueous and organic solubility, as well as for assessing chemical stability through forced degradation studies, which are broadly applicable to novel benzimidazole derivatives. These methodologies are presented to empower researchers in the physicochemical characterization of new chemical entities within this important structural class.

Introduction to 1H-Benzimidazole-4-methanol, 2-methyl-

1H-Benzimidazole-4-methanol, 2-methyl- is a substituted benzimidazole, a heterocyclic aromatic organic compound with a bicyclic structure composed of fused benzene and imidazole rings. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The specific substitution pattern of a 2-methyl group and a 4-hydroxymethyl group is anticipated to influence its physicochemical properties, including solubility and stability, which are critical determinants of its potential as a drug candidate.

Disclaimer: As of the date of this guide, specific experimental data on the solubility and stability of 1H-Benzimidazole-4-methanol, 2-methyl- (CAS 106429-52-1) is not available in the public domain. The following sections provide data for a related isomer and generalized protocols to guide experimental work.

Physicochemical Properties of the Related Isomer: 2-methyl-1H-benzimidazole

To provide context for the benzimidazole class of compounds, this section summarizes the available physicochemical data for the structural isomer, 2-methyl-1H-benzimidazole (CAS 615-15-6).

Table 1: Physicochemical Properties of 2-methyl-1H-benzimidazole (CAS 615-15-6)

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₈N₂ | - | --INVALID-LINK--[1] |

| Molecular Weight | 132.16 | g/mol | --INVALID-LINK--[1] |

| Melting Point | 175-177 | °C | --INVALID-LINK--[2] |

| logP (Octanol/Water) | 1.389 | - | --INVALID-LINK--[3] |

| Water Solubility (log₁₀WS) | -1.96 | mol/L | --INVALID-LINK--[3] |

Table 2: Solubility of 2-methyl-1H-benzimidazole in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁) | Source |

| Dichloromethane | 25 | 0.0134 | --INVALID-LINK--[4][5] |

| 1-Chlorobutane | 25 | 0.0017 | --INVALID-LINK--[4][5] |

| Toluene | 25 | 0.0042 | --INVALID-LINK--[4][5] |

| 2-Nitrotoluene | 25 | 0.0121 | --INVALID-LINK--[4][5] |

Experimental Protocols for Solubility and Stability Assessment

The following sections detail standardized methodologies for determining the solubility and stability of benzimidazole derivatives.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7]

Objective: To determine the saturation concentration of a compound in a specific solvent at a controlled temperature.

Materials and Reagents:

-

Test compound (e.g., 1H-Benzimidazole-4-methanol, 2-methyl-)

-

Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4, organic solvents)

-

Calibrated analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid test compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[6]

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium.[8]

-

Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of excess solid. Alternatively, centrifuge the samples at high speed to pellet the undissolved compound.[9]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of the compound in the diluted sample using a validated HPLC method.

-

Calculation: Calculate the solubility by correcting for the dilution factor. The result is typically expressed in mg/mL or µM.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and pathways of a drug substance, and to establish the stability-indicating nature of analytical methods.[10][11][12][13]

Objective: To evaluate the intrinsic stability of the compound under various stress conditions, including hydrolysis, oxidation, and photolysis.

Materials and Reagents:

-

Test compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Purified water

-

Acetonitrile (HPLC grade)

-

Buffers for pH control

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber (ICH Q1B compliant)

-

Oven for thermal stress

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Stress: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C) in an oven.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[12] A dark control should be run in parallel.

-

-

Sample Analysis: At each time point, withdraw a sample from the stressed solutions. Analyze the samples using a stability-indicating HPLC method. A gradient reversed-phase HPLC method with UV detection is commonly employed for small molecules.[14][15][16]

-

Data Evaluation:

-

Quantify the decrease in the peak area of the parent compound to determine the extent of degradation.

-

Monitor for the appearance of new peaks, which represent degradation products.

-

Use a PDA detector to check for peak purity and to obtain UV spectra of the degradants, which can aid in their identification.

-

LC-MS can be used for the structural elucidation of significant degradation products.

-

Visualization of Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity (NCE) like a novel benzimidazole derivative.

Conclusion

While specific experimental data for the solubility and stability of 1H-Benzimidazole-4-methanol, 2-methyl- remain to be determined, this guide provides a robust framework for researchers to undertake this characterization. By leveraging the provided data on a related isomer and applying the detailed experimental protocols, scientists can systematically evaluate the physicochemical properties of this and other novel benzimidazole derivatives. Such studies are indispensable for the rational design and development of new therapeutic agents, ensuring that promising compounds have the necessary properties for successful formulation and in vivo performance. It is strongly recommended that experimental determination of these properties be carried out to support any further development of this compound.

References

- 1. 2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1H-benzo[d]imidazole | CAS#:615-15-6 | Chemsrc [chemsrc.com]

- 3. 1H-Benzimidazole, 2-methyl- (CAS 615-15-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. acdlabs.com [acdlabs.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijtsrd.com [ijtsrd.com]

- 16. ijpsjournal.com [ijpsjournal.com]

In Silico Prediction of Biological Activity for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methods used to predict the biological activity of the novel compound 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). The content herein details a systematic approach, from initial target prediction to the elucidation of potential mechanisms of action through signaling pathway analysis, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. This document is intended to serve as a practical resource for professionals in the field of drug discovery and development.

Introduction to 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) and In Silico Approaches

1H-Benzimidazole-4-methanol, 2-methyl-(9CI) is a small molecule belonging to the benzimidazole class of compounds. Benzimidazoles are a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The prediction of the specific biological activity of a novel derivative like 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) can be significantly accelerated and guided by computational, or in silico, methods. These approaches leverage existing biological and chemical data to model and predict the behavior of new chemical entities, thereby reducing the time and cost associated with traditional experimental screening.

This guide will focus on a multi-faceted in silico workflow to predict the activity of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI), starting with the identification of its potential protein targets.

Target Prediction for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)

The initial and most critical step in predicting the biological activity of a novel compound is to identify its potential molecular targets within a biological system. For this purpose, the Simplified Molecular Input Line Entry System (SMILES) string of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI), which is Cc1nc2c(cc(CO)cc2)n1, was utilized with the SwissTargetPrediction web server. This tool predicts the most probable protein targets of a small molecule based on the principle of chemical similarity to known ligands.

The top predicted target classes for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) are summarized in the table below.

| Target Class | Representative Targets | Probability |

| Carbonic Anhydrases | Carbonic anhydrase I, II, IV, VA, VB, VI, IX, XII, XIV | High |

| Prostaglandin G/H Synthases | Prostaglandin G/H synthase 2 (COX-2) | High |

| Thromboxane-A synthase | Thromboxane-A synthase | Moderate |

| Aromatase | Cytochrome P450 19A1 (CYP19A1) | Moderate |

Based on these predictions, the subsequent sections will delve into the potential signaling pathways and detailed in silico experimental protocols for the top-ranked targets.

Predicted Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways associated with the predicted targets provides a framework for hypothesizing the mechanism of action of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

Carbonic Anhydrase Inhibition Pathway

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2][3] Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The predicted interaction of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) with carbonic anhydrases suggests a potential role as an inhibitor.

Prostaglandin Synthesis Pathway (COX-2 Inhibition)

Prostaglandin G/H synthase 2, commonly known as COX-2, is a key enzyme in the inflammatory pathway.[4] It converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[4] Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. The high probability of interaction with COX-2 suggests that 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) may possess anti-inflammatory properties.

Thromboxane Synthesis Pathway

Thromboxane-A synthase is an enzyme that converts prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[5][6] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[5] Inhibition of this enzyme could have anti-thrombotic effects.

Estrogen Biosynthesis Pathway (Aromatase Inhibition)

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens.[7] It is a well-established target for the treatment of hormone-dependent breast cancer.[7] The predicted interaction with aromatase suggests a potential application of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) in cancer therapy.

In Silico Experimental Protocols

To further investigate the predicted activities, a series of in silico experiments can be performed. The following sections outline the detailed methodologies for these computational studies.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.

Experimental Protocol:

-

Ligand Preparation:

-

The 3D structure of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) is generated from its SMILES string.

-

Energy minimization of the ligand structure is performed using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned to the ligand atoms.

-

-

Protein Preparation:

-

The 3D crystal structures of the target proteins (Carbonic Anhydrase, COX-2, Thromboxane-A synthase, Aromatase) are retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the protein structures.

-

Polar hydrogens are added, and non-polar hydrogens are merged.

-

Partial charges are assigned to the protein atoms.

-

-

Grid Generation:

-

A grid box is defined around the active site of each target protein, encompassing the key binding residues.

-

-

Docking Simulation:

-

A docking algorithm (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid box.

-

Multiple docking poses are generated and ranked based on their predicted binding affinity (scoring function).

-

-

Analysis of Results:

-

The top-ranked docking poses are visualized to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

-

The predicted binding affinities are recorded and compared.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. A predictive QSAR model can be developed to estimate the activity of new compounds like 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

Experimental Protocol:

-

Data Set Collection:

-

A dataset of benzimidazole derivatives with experimentally determined activities against a specific target (e.g., IC50 values for COX-2 inhibition) is compiled from the literature.

-

-

Molecular Descriptor Calculation:

-

For each compound in the dataset, a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) are calculated.

-

-

Data Set Division:

-

The dataset is divided into a training set (typically 70-80%) and a test set (20-30%).

-

-

Model Development:

-

A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a regression model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable) for the training set.

-

-

Model Validation:

-

The predictive power of the developed QSAR model is assessed using the test set. Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are calculated.

-

-

Activity Prediction:

-

The validated QSAR model is used to predict the biological activity of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) based on its calculated molecular descriptors.

-

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Experimental Protocol:

-

Ligand-Based Pharmacophore Modeling:

-

A set of active ligands for a specific target is selected.

-

The 3D structures of the ligands are aligned.

-

Common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) are identified to generate a pharmacophore model.

-

-

Structure-Based Pharmacophore Modeling:

-

The 3D structure of the ligand-protein complex is used.

-

The key interaction points between the ligand and the active site of the protein are identified to create a pharmacophore model.

-

-

Pharmacophore Validation:

-

The generated pharmacophore model is validated by screening a database of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

-

-

Virtual Screening:

-

The validated pharmacophore model is used as a 3D query to screen large compound libraries to identify new potential hits. 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) can be mapped onto the pharmacophore to assess its fit.

-

Conclusion

The in silico analysis presented in this guide provides a robust framework for predicting the biological activity of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). The initial target prediction suggests potential interactions with Carbonic Anhydrases, COX-2, Thromboxane-A synthase, and Aromatase, implying possible therapeutic applications in a range of diseases. The detailed protocols for molecular docking, QSAR modeling, and pharmacophore analysis offer a systematic approach to further investigate these predictions and to guide future experimental validation. This integrated computational strategy is a powerful tool in modern drug discovery, enabling the efficient prioritization of lead compounds and the elucidation of their potential mechanisms of action.

References

- 1. Reactome | Carbonic anhydrase hydrates carbon dioxide (mitochondria) [reactome.org]

- 2. Reactome | Carbonic anhydrase hydrates carbon dioxide (plasma membrane) [reactome.org]

- 3. Reactome | Carbonic Anhydrase VI hydrates carbon dioxide to bicarbonate and a proton [reactome.org]

- 4. Reactome | PGG2 is reduced to PGH2 by PTGS2 [reactome.org]

- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thromboxane-A synthase - Wikipedia [en.wikipedia.org]

- 7. genecards.org [genecards.org]

An In-depth Technical Guide on 1H-Benzimidazole-4-methanol, 2-methyl- (9CI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The inherent structural features of benzimidazoles allow for diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This technical guide focuses on a specific, lesser-explored derivative, 1H-Benzimidazole-4-methanol, 2-methyl- , providing a comprehensive overview of its proposed synthesis, characterization, and the biological context of related compounds to support further research and drug development efforts.

While direct literature on 1H-Benzimidazole-4-methanol, 2-methyl- is scarce, this guide extrapolates from established synthetic methodologies and biological data of closely related 2-methyl-1H-benzimidazole derivatives to provide a foundational understanding for researchers.

Proposed Synthesis

A plausible synthetic route to 1H-Benzimidazole-4-methanol, 2-methyl- involves a multi-step process starting from a suitably substituted o-phenylenediamine precursor. The general strategy involves the formation of the benzimidazole ring followed by the modification of a functional group at the 4-position.

A potential pathway commences with the synthesis of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde, which can then be reduced to the corresponding methanol derivative.

Experimental Protocol: Proposed Synthesis of 1H-Benzimidazole-4-methanol, 2-methyl-

Step 1: Synthesis of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde

This step can be adapted from procedures for the synthesis of similar 2-aryl-5-formyl-1H-benzimidazoles.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-2-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Acetylation: React the primary amine with acetic anhydride to form the corresponding acetamide.

-

Cyclization: The key step involves the reductive cyclization of the nitro-acetamide intermediate. This can be achieved using a reducing agent like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂/Pd-C). The reaction typically proceeds by heating the mixture to reflux for several hours.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde.

Step 2: Reduction of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde to 1H-Benzimidazole-4-methanol, 2-methyl-

The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis.

-

Reaction Setup: Dissolve 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde (1 equivalent) in a suitable anhydrous solvent like methanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. The reaction progress is monitored by TLC.

-

Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl). The organic solvent is removed under reduced pressure.

-

Extraction and Purification: The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Further purification by column chromatography or recrystallization will yield the target compound, 1H-Benzimidazole-4-methanol, 2-methyl-.

Characterization

The synthesized compound would be characterized using standard spectroscopic methods:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all protons and carbons in their expected chemical environments.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the benzimidazole ring.

Biological Activities of Related 2-Methyl-1H-Benzimidazole Derivatives

While no specific biological data exists for 1H-Benzimidazole-4-methanol, 2-methyl-, the broader class of 2-methyl-1H-benzimidazole derivatives has been reported to exhibit a range of pharmacological activities. This data provides a valuable context for the potential bioactivity of the target compound.

| Derivative | Biological Activity | Quantitative Data | Reference |

| 2-methyl-1H-benzimidazole | Antioxidant | IC₅₀: 144.84 µg/ml (DPPH assay) | [3][4] |

| 2-methyl-1H-benzimidazole | Cytotoxic | LC₅₀: 0.42 µg/ml (Brine shrimp lethality) | [3][4] |

| 2-methyl-1H-benzimidazole | Antimicrobial | Weak activity (7-8 mm zone of inhibition) | [3][4] |

| Amino alcohol derivatives of 2-methyl benzimidazole | Antibacterial | Moderate to good activity against Gram-positive bacteria | [5] |

| 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines | Antimicrobial | Notable activity against Gram-positive and Gram-negative bacteria | [5] |

Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 1H-Benzimidazole-4-methanol, 2-methyl-.

General Workflow for Biological Evaluation

Caption: General workflow for the biological evaluation of novel benzimidazole derivatives.

Conclusion

While 1H-Benzimidazole-4-methanol, 2-methyl- remains an under-investigated molecule, this guide provides a solid foundation for its synthesis and potential biological evaluation. By leveraging established chemical transformations and drawing parallels from the known bioactivities of related 2-methyl-1H-benzimidazole derivatives, researchers can embark on the exploration of this novel compound. The provided experimental outlines and workflows offer a starting point for further investigation, with the ultimate goal of unlocking the therapeutic potential of this and other unique benzimidazole structures. The diverse biological activities exhibited by the 2-methyl-benzimidazole scaffold suggest that the title compound could hold promise as a lead for the development of new therapeutic agents. that the title compound could hold promise as a lead for the development of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. banglajol.info [banglajol.info]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and anticipated safety considerations, handling procedures, and emergency protocols for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

Hazard Identification and Classification

Based on data from analogous benzimidazole compounds, 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) is anticipated to be classified as hazardous. The primary concerns are acute toxicity, skin and eye irritation, and potential respiratory tract irritation.

GHS Hazard Classification (Anticipated):

Hazard Statements (Anticipated):

-

H312: Harmful in contact with skin.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for structurally related benzimidazole compounds. This data should be considered indicative rather than definitive for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

Table 1: Physical and Chemical Properties of Related Benzimidazole Compounds

| Property | Value | Related Compound | Source |

| Molecular Formula | C8H8N2O | 1H-Benzimidazole-2-methanol | [1] |

| Appearance | Light brown solid | 1H-Benzimidazole-2-methanol | [1] |

| Melting Point | 165 - 172 °C | 1H-Benzimidazole-2-methanol | [1] |

| Stability | Stable under recommended storage conditions. | METHYL (5-(2-THIENYLCARBONYL)-1H-BENZIMIDAZOLE-2-YL)-CARBAMATE | [3] |

| Incompatible Materials | Strong oxidizing agents. | METHYL (5-(2-THIENYLCARBONYL)-1H-BENZIMIDAZOLE-2-YL)-CARBAMATE | [3] |

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon oxides. | METHYL (5-(2-THIENYLCARBONYL)-1H-BENZIMIDAZOLE-2-YL)-CARBAMATE | [3] |

Table 2: Toxicological Data of Related Benzimidazole Compounds

| Test | Result | Related Compound | Source |

| Acute Oral Toxicity (LD50) | 1300 mg/kg (rat) | 2-Methylimidazole | [4] |

| Cytotoxicity (LC50) | 0.42 µg/ml (brine shrimp) | 2-methyl-1H-benzimidazole | [5] |

| Antioxidant Activity (IC50) | 400.42 µg/ml | 1H-benzimidazol-2-ylmethanol | [5] |

| Chronic Exposure Effects | Adverse reproductive effects reported in animals. | 2-Methylbenzimidazole | [6] |

Experimental Protocols

Detailed experimental protocols for safety and biological evaluation are crucial for handling new chemical entities. Below are representative methodologies based on cited literature for related compounds.

Synthesis of Benzimidazole Derivatives (General Protocol)

This protocol describes a common method for synthesizing benzimidazole derivatives, which involves the condensation of o-phenylenediamine with a carboxylic acid derivative. Handling of the starting materials and intermediates requires appropriate safety precautions.

-

Reaction Setup: All reactions are conducted in well-dried glassware under a reflux condenser.[5]

-

Condensation: O-phenylenediamine is condensed with a suitable carboxylic acid (e.g., glycolic acid for 1H-benzimidazol-2-yl-methanol) in a solvent like dimethylformamide.[5]

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Spots can be visualized by spraying with p-anisaldehyde and heating.[5]

-

Work-up: Upon completion, the reaction mixture is diluted with water. Sodium bicarbonate (NaHCO3) solution is added to neutralize any residual acid.[5]

-

Extraction: The product is extracted from the aqueous mixture using an organic solvent such as ethyl acetate. The organic layer is then washed with a brine solution.[5]

-

Purification: The organic solvent is removed under reduced pressure, and the crude product is purified using column chromatography.[5]

Brine Shrimp Lethality Bioassay (Cytotoxicity Screening)

This is a simple, rapid, and low-cost preliminary assay to assess the general cytotoxicity of a compound.

-

Hatching Shrimp: Brine shrimp (Artemia salina) nauplii are hatched in simulated seawater under constant illumination for 48 hours.

-

Sample Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with seawater to various concentrations.

-

Exposure: A specific number of nauplii (e.g., 10) are introduced into vials containing the different concentrations of the test compound.

-

Incubation: The vials are incubated under illumination for 24 hours.

-

Data Collection: The number of surviving nauplii in each vial is counted.

-

Analysis: The median lethal concentration (LC50), the concentration at which 50% of the nauplii are killed, is determined using statistical analysis. The study on 2-methyl-1H-benzimidazole reported an LC50 of 0.42 µg/ml.[5]

Diagrams and Visualizations

Logical Relationship: Chemical Risk Assessment

The following diagram illustrates the fundamental principle that chemical risk is a function of both the inherent hazard of a substance and the potential for exposure to that substance.

Caption: The relationship between chemical hazard, exposure, and risk.

Experimental Workflow: New Chemical Safety Assessment

This workflow outlines a systematic approach for evaluating the safety and handling requirements of a new or poorly characterized chemical compound in a research and development setting.

Caption: A general workflow for new chemical safety assessment.

Potential Metabolic Pathway: Methanol Toxicity

While the specific metabolic pathway of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) is unknown, the presence of a methanol group suggests a potential for metabolic processes analogous to methanol itself, which can lead to toxic byproducts. The metabolism of methanol to formic acid is a known pathway of toxicity.[7][8]

Caption: The toxic metabolic pathway of methanol.

Handling and Personal Protection

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[6]

-

Facilities must be equipped with an eyewash station and a safety shower.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1][6] Contaminated clothing should be removed and washed before reuse.[6]

-

Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6]

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing dust or aerosols.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Minimize dust generation and accumulation.[6]

Storage and Disposal

Storage

-

Store in a tightly closed container.[6]

-

Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[3][6]

-

Store locked up.[2]

Disposal

-

Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

First-Aid and Emergency Procedures

First-Aid Measures

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3]

-

Specific Hazards: Burning may produce irritant fumes and toxic gases, including nitrogen oxides and carbon oxides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as described in Section 5. Ensure adequate ventilation. Avoid generating dusty conditions.[3][6]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[3]

-

Methods for Cleaning Up: Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3][6]

References

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. isg.ku.edu.tr [isg.ku.edu.tr]

- 4. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 5. banglajol.info [banglajol.info]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. gov.uk [gov.uk]

Methodological & Application

Synthesis protocol for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-methyl-1H-benzimidazole-4-methanol, a benzimidazole derivative of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Phillips-Ladenburg condensation reaction, which involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid.

Overview

The synthesis of 2-methyl-1H-benzimidazole-4-methanol is achieved through the condensation of 3,4-diaminobenzyl alcohol with acetic acid. This reaction provides a straightforward and efficient method to obtain the target compound. The general reaction scheme is depicted below:

Figure 1. General reaction scheme for the synthesis of 2-methyl-1H-benzimidazole-4-methanol.

Experimental Protocol

This protocol is based on established methods for benzimidazole synthesis.[1][2]

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,4-Diaminobenzyl alcohol | ≥98% | Commercially Available |

| Glacial Acetic Acid | ACS Grade | Commercially Available |

| 4M HCl in Dioxane | Anhydrous | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |

| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available |

| n-Hexane | HPLC Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Commercially Available |

2.2. Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzyl alcohol (1.0 eq) in glacial acetic acid (10-15 mL per gram of diamine).

-

Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Effervescence will be observed.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

2.3. Purification

The crude product can be purified by column chromatography on silica gel.

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in an n-hexane/ethyl acetate mixture (e.g., 1:1).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of n-hexane/ethyl acetate, starting with a lower polarity mixture and gradually increasing the polarity to isolate the desired product.

-

Fraction Collection: Collect the fractions and analyze them by TLC to identify the pure product.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield 2-methyl-1H-benzimidazole-4-methanol as a solid.

Data Presentation

| Parameter | 2-Methyl-1H-benzimidazole | Reference |

| Yield | ~70-80% | [2] |

| Melting Point | 175-177 °C | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.52 (m, 2H), 7.20 (m, 2H), 2.62 (s, 3H, CH₃) | [1] |

| IR (KBr, cm⁻¹) | 3400 (N-H), 2960 (C-H), 1600 (C=C aromatic), 1280 (C-N imidazole) | [1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-methyl-1H-benzimidazole-4-methanol.

Figure 2. Workflow for the synthesis and purification of 2-methyl-1H-benzimidazole-4-methanol.

Concluding Remarks

This protocol provides a comprehensive guide for the synthesis of 2-methyl-1H-benzimidazole-4-methanol. The procedure is robust and utilizes readily available starting materials and standard laboratory techniques. For researchers in drug discovery, this compound can serve as a valuable building block for the development of novel therapeutic agents, leveraging the well-documented biological activities of the benzimidazole scaffold. It is recommended to perform a small-scale trial reaction to optimize the conditions for the specific laboratory setup. Characterization of the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is essential to confirm its identity and purity.

References

Application Notes and Protocols for 2-Methyl-1H-Benzimidazole-4-methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural resemblance to endogenous purine nucleotides allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3][4] The compound 2-methyl-1H-benzimidazole-4-methanol represents a promising, yet underexplored, derivative within this class. While direct experimental data for this specific molecule is limited, its structural features, particularly the substitution at the 4-position of the benzimidazole ring, suggest significant potential, most notably in the realm of oncology as an inhibitor of Poly(ADP-ribose) polymerase (PARP).

This document provides a detailed overview of the potential applications of 2-methyl-1H-benzimidazole-4-methanol, drawing upon the extensive research conducted on structurally related compounds, specifically 1H-benzo[d]imidazole-4-carboxamide derivatives, which have shown potent PARP inhibitory activity.[5] These application notes and protocols are intended to guide researchers in the synthesis, evaluation, and mechanistic understanding of this and related compounds.

Application in Cancer Therapy: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[6][7][8][9] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted to toxic double-strand breaks (DSBs) during replication, which cannot be repaired in the absence of a functional HR pathway, ultimately leading to cell death through a process known as synthetic lethality.[7]

Derivatives of 1H-benzo[d]imidazole-4-carboxamide have emerged as potent PARP-1 inhibitors, demonstrating significant anticancer activity in preclinical models.[5] The carboxamide group at the 4-position is crucial for binding to the nicotinamide binding site of PARP-1. It is hypothesized that the methanol group in 2-methyl-1H-benzimidazole-4-methanol could serve as a bioisostere for the carboxamide, potentially interacting with the active site of PARP-1 through hydrogen bonding. The 2-methyl group can also influence the electronic properties and binding affinity of the molecule.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 2-substituted-1H-benzo[d]imidazole-4-carboxamide derivatives as PARP-1 inhibitors and their cytotoxic effects on cancer cell lines. This data provides a benchmark for evaluating the potential of 2-methyl-1H-benzimidazole-4-methanol.

Table 1: In Vitro PARP-1 Inhibitory Activity of Benzimidazole Derivatives

| Compound Reference | Modification at 2-position | PARP-1 IC₅₀ (nM) |

| Veliparib (ABT-888) | (R)-2-methylpyrrolidin-2-yl | 5.2 |

| Compound 10a | 1H-pyrazol-1-yl | 8.7 |

| Compound 11e | 4-methyl-1H-imidazol-1-yl | 6.3 |

| Compound 14p | 2-(furan-2-yl)acetyl-piperazin-1-yl-phenyl | 23 |

Data extracted from studies on 1H-benzo[d]imidazole-4-carboxamide derivatives and is intended for comparative purposes.[5]

Table 2: In Vitro Cytotoxicity of Benzimidazole Derivatives against Cancer Cell Lines

| Compound Reference | Cell Line | IC₅₀ (µM) |

| Veliparib (ABT-888) | MX-1 (Breast Cancer, BRCA1 mutant) | Potentiates TMZ |

| Compound 10a | MX-1 (Breast Cancer) | Potentiates TMZ (PF₅₀ = 7.10) |

| Compound 11e | MX-1 (Breast Cancer) | Potentiates TMZ (PF₅₀ = 4.17) |

| Compound 14p | MDA-MB-436 (Breast Cancer, BRCA1 mutant) | 43.56 |

| Compound 14q | MDA-MB-436 (Breast Cancer, BRCA1 mutant) | 36.69 |

PF₅₀ represents the concentration of the inhibitor required to potentiate the cytotoxicity of temozolomide (TMZ) by 50-fold. Data is based on structurally similar compounds.[5]

Experimental Protocols

Synthesis of 2-Methyl-1H-benzo[d]imidazole-4-carboxamide (A Representative Protocol)

This protocol describes the synthesis of a key intermediate, 2-methyl-1H-benzo[d]imidazole-4-carboxamide, which can be adapted for the synthesis of 2-methyl-1H-benzimidazole-4-methanol by utilizing a suitable starting material with a hydroxymethyl group or by subsequent reduction of the carboxamide.

Materials:

-

2,3-Diaminobenzamide

-

Acetic acid

-

Hydrochloric acid (4M)

-

Sodium bicarbonate

-

Ethanol

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of 2,3-diaminobenzamide (1 mmol) and acetic acid (5 mL) is heated at reflux for 4 hours.

-

The reaction mixture is cooled to room temperature and the excess acetic acid is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-methyl-1H-benzo[d]imidazole-4-carboxamide.

-

The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

PARP-1 Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Test compound (e.g., 2-methyl-1H-benzimidazole-4-methanol) dissolved in DMSO

-

Fluorescent NAD⁺ analog or a kit for detecting NAD⁺ consumption

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a reaction mixture containing PARP assay buffer, activated DNA, and PARP-1 enzyme in each well of the 96-well plate.

-

Add varying concentrations of the test compound to the wells. Include a positive control (a known PARP-1 inhibitor like Olaparib or Veliparib) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding NAD⁺ to each well.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction according to the specific kit instructions (e.g., by adding a stop solution).

-

Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

-

The percentage of inhibition is calculated relative to the controls, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MDA-MB-436, BRCA1 mutant breast cancer cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

PARP-1 Signaling Pathway in Single-Strand Break Repair

Caption: PARP-1 signaling pathway in DNA repair and its inhibition.

Experimental Workflow for Anticancer Drug Screening

Caption: A general workflow for the screening of novel anticancer compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Basis of Detection and Signaling of DNA Single-Strand Breaks by Human PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repair pathway for PARP-1 DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

Application Notes and Protocols for 1H-Benzimidazole-4-methanol, 2-methyl- (9CI) as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1H-Benzimidazole-4-methanol, 2-methyl- as a key intermediate in the synthesis of pharmacologically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This document outlines its potential applications, provides detailed experimental protocols for its derivatization, summarizes relevant quantitative data, and visualizes associated signaling pathways and experimental workflows.

Potential Applications in Drug Synthesis

1H-Benzimidazole-4-methanol, 2-methyl- is a valuable building block for the synthesis of various therapeutic agents. Its bifunctional nature, featuring a reactive secondary amine within the imidazole ring and a primary alcohol, allows for diverse chemical modifications.

-

Angiotensin II Receptor Antagonists: The structural motif of 1H-Benzimidazole-4-methanol, 2-methyl- is highly analogous to key intermediates in the synthesis of sartans, a class of antihypertensive drugs.[3][4][5] N-alkylation of the benzimidazole core with a substituted biphenyl moiety is a critical step in the synthesis of drugs like Candesartan and Telmisartan.[3][6][7] These drugs act by blocking the Angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure.[7][8][9]

-